Amizon

Description

See also: Enisamium (has active moiety).

Properties

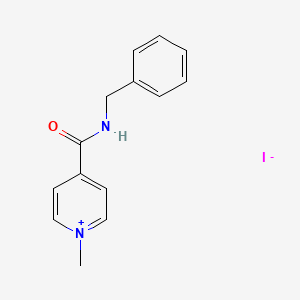

IUPAC Name |

N-benzyl-1-methylpyridin-1-ium-4-carboxamide;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O.HI/c1-16-9-7-13(8-10-16)14(17)15-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSOAHPXYZRFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173960 | |

| Record name | Enisamium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202951 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

201349-37-3 | |

| Record name | Enisamium iodide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201349373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enisamium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENISAMIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G22FG6Q00B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Enisamium Iodide ("Amizon"): A Technical Guide to its Antiviral Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enisamium iodide, commercially known as Amizon®, is an oral antiviral agent licensed in several countries for the treatment of influenza and other acute respiratory viral infections. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its role as an inhibitor of viral RNA polymerase. It has been demonstrated that enisamium iodide is a prodrug that is metabolized to a more potent, hydroxylated form, VR17-04. This active metabolite directly targets the RNA polymerase of various RNA viruses, including influenza A and B viruses and coronaviruses like SARS-CoV-2, thereby inhibiting viral replication. This document collates and presents key quantitative data on its antiviral activity, details the experimental protocols used in pivotal studies, and provides visualizations of the metabolic and inhibitory pathways.

Core Mechanism of Action: Inhibition of Viral RNA Polymerase

The primary antiviral mechanism of enisamium iodide is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the genomes of RNA viruses. The parent compound, enisamium, displays weak inhibitory activity against the influenza A virus RNA polymerase in in-vitro assays. However, its antiviral efficacy is significantly enhanced through metabolic activation.

Metabolic Activation to VR17-04

In humans and human lung cells, enisamium iodide undergoes hydroxylation to form the active metabolite VR17-04. This metabolite is a more potent inhibitor of the influenza virus RNA polymerase than the parent compound. Mass spectrometry analysis of sera from patients treated with enisamium has confirmed the presence of VR17-04.

Direct Inhibition of RNA Polymerase

The active metabolite, VR17-04, directly targets the viral RNA polymerase. Studies with both influenza virus and SARS-CoV-2 have shown that VR17-04 inhibits the elongation step of RNA synthesis. Molecular dynamics simulations suggest that VR17-04 may function by preventing the incorporation of GTP and UTP into the nascent RNA strand.

Quantitative Data on Antiviral Activity

The antiviral activity of enisamium and its active metabolite has been quantified in various in-vitro and cell-based assays.

Table 1: In-Vitro RNA Polymerase Inhibition

| Compound | Virus | Assay System | IC50 | Reference |

| Enisamium (FAV00A) | Influenza A Virus | Cell-free RNA polymerase assay | 46.3 mM | |

| VR17-04 | Influenza A Virus | Cell-free RNA polymerase assay | 0.84 mM | |

| Enisamium (FAV00A) | SARS-CoV-2 | In-vitro nsp7/8/12 activity assay | ~40.7 mM | |

| VR17-04 | SARS-CoV-2 | In-vitro nsp7/8/12 activity assay | ~2-3 mM |

Table 2: Cell-Based Antiviral Activity

| Compound | Virus Strain | Cell Line | Assay Type | EC90 (µM) | CC50 (mM) | Selectivity Index (SI) | Reference |

| Enisamium | Influenza A/Brisbane/59/2007 (H1N1) | dNHBE | Virus Yield Reduction | 204 | >10 | >49 | |

| Enisamium | Influenza A/California/07/2009 (H1N1) | dNHBE | Virus Yield Reduction | 157 | >10 | >64 | |

| Enisamium | Influenza A/Victoria/361/2011 (H3N2) | dNHBE | Virus Yield Reduction | 439 | >10 | >23 | |

| Enisamium | Influenza B/Wisconsin/1/2010 | dNHBE | Virus Yield Reduction | 171 | >10 | >58 | |

| Enisamium | Influenza A/Anhui/1/2013 (H7N9) | dNHBE | Virus Yield Reduction | 280 | >10 | >36 | |

| Enisamium | Influenza A/Vietnam/1203/2004 (H5N1) | dNHBE | Virus Yield Reduction | 290 | >10 | >34 | |

| Enisamium Chloride | SARS-CoV-2 | Caco-2 | CPE Inhibition | IC50: 1.2 mM | - | - | |

| Enisamium Iodide | SARS-CoV-2 | NHBE | Viral RNA Reduction | IC50: ~250 µg/mL | - | - | |

| Enisamium Chloride | HCoV-NL63 | NHBE | Viral RNA Reduction | IC50: ~60 µg/mL | - | - |

Detailed Experimental Protocols

In-Vitro Influenza RNA Polymerase Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus RNA polymerase.

-

Purification of Influenza Virus RNA Polymerase: The heterotrimeric RNA polymerase complex (subunits PA, PB1, and PB2) is expressed in and purified from HEK 293T cells.

-

Reaction Mixture: The purified polymerase is incubated in a reaction buffer containing a model 14-nucleotide viral RNA (vRNA) template, radiolabeled nucleotides (e.g., [α-³²P]GTP), and the test compound (enisamium or VR17-04) at various concentrations.

-

Incubation: The reaction is incubated at 30°C for 60 minutes.

-

Analysis: The RNA products are separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The intensity of the bands corresponding to the RNA products is quantified to determine the IC50 value.

Virus Yield Reduction Assay in dNHBE Cells

This assay assesses the ability of a compound to inhibit the replication of influenza virus in a physiologically relevant cell culture model.

-

Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured at an air-liquid interface to form a multilayered, differentiated epithelium resembling the human respiratory tract.

-

Infection: The apical surface of the dNHBE cells is inoculated with an influenza virus strain (e.g., A/Brisbane/59/2007) at a specific multiplicity of infection (MOI).

-

Compound Treatment: Enisamium is added to the basolateral medium at various concentrations.

-

Incubation: The infected cells are incubated for a defined period (e.g., 24 or 48 hours).

-

Virus Titration: The apical washes are collected, and the amount of infectious virus is quantified by titration in Madin-Darby canine kidney (MDCK) cells using a 50% tissue culture infectious dose (TCID50) assay.

-

Data Analysis: The EC90 value is calculated as the concentration of the compound that reduces the virus yield by 90% (1 log10) compared to untreated controls.

Time-of-Addition Experiment

This experiment helps to determine the stage of the viral replication cycle that is inhibited by the antiviral compound.

-

Methodology: A single high dose of enisamium (e.g., 2000 µM) is added to dNHBE cells at different time points relative to virus inoculation (e.g., before, during, or at various hours post-infection).

-

Analysis: The viral titers in the apical washes are determined at a set time point post-infection.

-

Interpretation: A pronounced reduction in virus yield when the compound is added early in the infection cycle (within 4 hours post-inoculation) suggests that an early stage of replication, such as viral RNA synthesis, is being inhibited.

Experimental and Logical Workflows

Conclusion

Enisamium Iodide: A Technical Overview of its Antiviral Spectrum and Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enisamium iodide, an isonicotinic acid derivative, is an antiviral agent that has demonstrated a broad spectrum of activity against various respiratory viruses.[1][2] Marketed in several countries for the treatment of influenza and other acute respiratory viral infections (ARVI), its mechanism of action centers on the inhibition of viral RNA polymerase, a key enzyme in the replication of many RNA viruses.[3][4] This technical guide provides a comprehensive overview of the antiviral spectrum and efficacy of enisamium iodide, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Mechanism of Action

Enisamium iodide is a prodrug that is metabolized in the body to its active form, a hydroxylated metabolite named VR17-04.[4][5] This active metabolite is a more potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp) than the parent compound.[4] Docking and molecular dynamics simulations suggest that VR17-04 interacts with the active site of the viral RNA polymerase, preventing the incorporation of nucleotides like GTP and UTP into the nascent RNA strand, thereby terminating viral RNA synthesis.[3][6] This targeted action against the viral replication machinery underscores its potential as a broad-spectrum antiviral.

Below is a diagram illustrating the proposed mechanism of action:

References

- 1. [Anti-viral activity of enisamium iodide against viruses of influenza and ARVI's on different cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-viral activity of enisamium iodide against viruses of influenza and ARVI’s on different cell lines - Zarubaev - Terapevticheskii arkhiv [ter-arkhiv.ru]

- 3. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

In Vitro Pharmacological Properties of Enisamium Iodide (Amizon)

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive overview of the in vitro pharmacological properties of enisamium iodide, commercially known as Amizon. It focuses on its antiviral mechanism of action, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Core Mechanism of Action: Inhibition of Viral RNA Polymerase

Enisamium iodide is an isonicotinic acid derivative that functions as a broad-spectrum antiviral agent.[1] Its primary mechanism of action is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[2] In vitro studies have demonstrated that enisamium itself is a weak inhibitor of viral polymerases.[3] However, it is metabolized within host cells into a more potent hydroxylated metabolite, VR17-04.[1][3] This active metabolite is responsible for the direct inhibition of the polymerase's elongation activity, thereby halting viral RNA synthesis.[1][2] This mechanism has been demonstrated against both influenza viruses and coronaviruses, including SARS-CoV-2.[1][4]

Quantitative In Vitro Activity

The antiviral activity of enisamium iodide and its active metabolite, VR17-04, has been quantified against various viruses and their polymerases using in vitro assays. The data highlights the significantly greater potency of the metabolite.

Inhibition of Viral RNA Polymerase Activity

The half-maximal inhibitory concentration (IC₅₀) values demonstrate the direct inhibitory effect of the compounds on the enzymatic activity of viral RdRp in cell-free assays.

| Compound | Target Polymerase | IC₅₀ Value (mM) | Reference |

| Enisamium Iodide (FAV00A) | Influenza A Virus | 46.3 | [3] |

| Enisamium Iodide (FAV00A) | SARS-CoV-2 | 40.7 | [1] |

| VR17-04 (Metabolite) | Influenza A Virus | 0.84 | [1] |

| VR17-04 (Metabolite) | SARS-CoV-2 | 2-3 | [1] |

Antiviral Activity in Cell Culture

The half-maximal effective concentration (EC₅₀ or EC₉₀) measures the concentration required to inhibit viral replication within host cells. These values reflect the combined effect of cellular uptake, metabolism, and polymerase inhibition.

| Compound | Virus | Cell Line | Activity Metric | Value | Reference |

| Enisamium Iodide | Influenza A Virus | Cell Culture | EC₉₀ | 157-439 µM | [1] |

| Enisamium Chloride | SARS-CoV-2 | Caco-2 | IC₅₀ | 1.2 mM (~300 µg/mL) | [4] |

| Enisamium Iodide | HCoV-NL63 | NHBE | IC₅₀ | ~60 µg/mL | [4] |

Physicochemical and Permeability Properties

Biopharmaceutical classification studies provide insight into the absorption characteristics of enisamium iodide.

| Parameter | Condition | Value | Reference |

| Solubility | pH 1.2 - 7.5 (37 °C) | 130 - 150 mg/mL | [5] |

| Permeability (Papp) | Caco-2 cells (10–100 µM) | 0.2 × 10⁻⁶ to 0.3 × 10⁻⁶ cm s⁻¹ | [5] |

| BCS Classification | - | Class III (High Solubility, Low Permeability) | [5][6] |

Experimental Protocols

The following sections detail the methodologies employed in the key in vitro studies cited.

In Vitro RNA Polymerase Activity Assay

This assay directly measures the inhibitory effect of a compound on the function of purified viral RNA polymerase.

-

Protein Expression and Purification : The subunits of the viral RNA polymerase complex (e.g., nsp7, nsp8, and nsp12 for SARS-CoV-2) are expressed and purified.[1]

-

Complex Assembly : The purified subunits are mixed in a specific molar ratio to assemble the functional polymerase complex.[1]

-

Reaction Mixture : The assembled complex is incubated with a reaction mixture containing:

-

A model RNA template and a radiolabelled RNA primer.

-

Ribonucleoside triphosphates (rNTPs).

-

Varying concentrations of the test compound (enisamium or VR17-04).

-

-

Incubation : The reaction is incubated at an optimal temperature to allow for RNA synthesis.

-

Analysis : The reaction is stopped, and the RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification : The amount of synthesized RNA is quantified by autoradiography or phosphorimaging to determine the IC₅₀ value.[3]

Cell-Based Antiviral Activity Assay

This assay evaluates the efficacy of a compound in inhibiting viral replication within a cellular context.

-

Cell Seeding : A suitable human cell line (e.g., A549, Caco-2, NHBE) is seeded in multi-well plates and grown to confluence.[3][4]

-

Compound Treatment : Cells are pre-incubated with varying concentrations of enisamium iodide for a defined period (e.g., 6 hours).[4]

-

Virus Infection : The treated cells are then infected with the target virus (e.g., Influenza A, SARS-CoV-2) at a specific multiplicity of infection (MOI).[3]

-

Incubation : The infected cells are incubated for a period sufficient to allow for multiple cycles of viral replication (e.g., 24-48 hours).

-

Endpoint Analysis : The antiviral effect is quantified using one of several methods:

-

Virus Yield Reduction Assay : Supernatants are collected, and the amount of infectious virus is titrated (e.g., TCID₅₀ assay).[7]

-

Cytopathic Effect (CPE) Inhibition : The prevention of virus-induced cell death is visually assessed or quantified using cell viability dyes.[4]

-

Viral Protein/RNA Quantification : The levels of a specific viral protein (e.g., Nucleocapsid 'N' protein) or RNA are measured via Western Blot, ELISA, or RT-qPCR.[4]

-

-

Data Analysis : The results are used to calculate the EC₅₀ or IC₅₀ value, representing the compound concentration that inhibits viral replication by 50%.

Caco-2 Permeability Assay

This assay is a standard in vitro model for predicting intestinal drug absorption.

-

Cell Culture : Human colon carcinoma (Caco-2) cells are cultured on semi-permeable filter supports for approximately 21 days, during which they differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[5]

-

Monolayer Integrity Check : The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Measurement :

-

Enisamium iodide is added to the apical (AP) side of the monolayer (donor compartment).

-

Samples are taken from the basolateral (BL) side (receiver compartment) at various time points.

-

-

Quantification : The concentration of enisamium iodide in the receiver compartment is quantified using a suitable analytical method (e.g., LC-MS/MS).

-

Papp Calculation : The apparent permeability coefficient (Papp) is calculated, providing an estimate of the compound's rate of transport across the intestinal barrier.[5]

References

- 1. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Enisamium iodide? [synapse.patsnap.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Enisamium Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Bioavailability Study of an Antiviral Compound Enisamium Iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] In Vitro Bioavailability Study of an Antiviral Compound Enisamium Iodide | Semantic Scholar [semanticscholar.org]

- 7. Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Amizon® (Enisamium Iodide): A Technical Guide for Influenza A and B Virus Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amizon® (enisamium iodide), an antiviral compound with demonstrated activity against influenza A and B viruses. The document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and presents visual diagrams of its mode of action and experimental workflows.

Introduction

Enisamium iodide (laboratory code FAV00A), the active ingredient in this compound®, is an isonicotinic acid derivative approved for the treatment of influenza and other acute respiratory viral infections in 11 countries, including Ukraine, Russia, and Belarus. Its antiviral properties stem from its ability to inhibit viral replication, a mechanism that has been the subject of extensive research. Clinical studies have supported its efficacy, demonstrating that treatment with enisamium can lead to reduced viral shedding and faster recovery in patients with influenza. This guide focuses on the preclinical data and methodologies relevant to researchers studying its effects on influenza A and B viruses.

Mechanism of Action

The primary antiviral mechanism of enisamium iodide against influenza viruses is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of the viral genome. Upon administration, enisamium is metabolized in the human body to a hydroxylated form, VR17-04. This metabolite, VR17-04, is a more potent inhibitor of the influenza virus polymerase than the parent compound, enisamium. The inhibition of the RdRp complex directly curtails viral RNA synthesis, thereby halting the production of new viral particles. Time-of-addition experiments suggest that enisamium acts on an early stage of the viral life cycle, consistent with the inhibition of viral RNA synthesis.

Caption: Proposed mechanism of action for enisamium iodide against influenza virus.

Quantitative Data Summary

The following tables summarize the antiviral activity and cytotoxicity of enisamium iodide and its metabolite from in vitro studies.

Table 1: Antiviral Activity of Enisamium Against Influenza Viruses in dNHBE Cells Data represents the 90% effective concentration (EC90) required to reduce virus yield by 1 log10.

| Virus Strain | Type/Subtype | EC90 (µM) | Reference |

| A/Brisbane/59/2007 | A(H1N1) | 390 | |

| A/California/07/2009 | A(H1N1)pdm09 | 439 | |

| A/California/07/2009 (H275Y) | A(H1N1)pdm09 (Oseltamivir-Resistant) | 392 | |

| A/Victoria/361/2011 | A(H3N2) | 399 | |

| A/Vietnam/1203/2004 | A(H5N1) | 330 | |

| A/Anhui/1/2013 | A(H7N9) | 330 | |

| B/Florida/4/2006 | Influenza B (Yamagata lineage) | 157 |

Table 2: Inhibitory Concentration (IC50) Against Influenza A Virus RNA Polymerase Activity In vitro assay using purified polymerase complex.

| Compound | Target | IC50 | Reference |

| Enisamium Iodide (FAV00A) | Influenza Polymerase | 46.3 mM | |

| VR17-04 (Metabolite) | Influenza Polymerase | 0.84 mM |

Table 3: Cytotoxicity and Selectivity Index Determined in differentiated Normal Human Bronchial Epithelial (dNHBE) cells.

| Parameter | Value | Reference |

| 50% Cytotoxic Concentration (CC50) | ~10 mM | |

| Selectivity Index (SI = CC50 / EC90) | 23 - 64 |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of enisamium's antiviral properties.

4.1 Protocol: Virus Yield Reduction Assay in dNHBE Cells

This assay is used to determine the antiviral efficacy of enisamium against various influenza strains.

-

Cell Culture: Differentiated Normal Human Bronchial Epithelial (dNHBE) cells are cultured in a serum-free medium on transwell inserts to form a polarized epithelial layer, mimicking the natural environment of the human respiratory tract.

-

Compound Preparation: Enisamium iodide is dissolved in an appropriate solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

-

Pre-incubation: The apical side of the dNHBE cell cultures is washed, and the cells are pre-incubated with the medium containing different concentrations of enisamium for 1 hour at 37°C.

-

Virus Inoculation: Cells are infected with the desired influenza virus strain at a specific multiplicity of infection (MOI). The virus is added to the apical side of the cultures.

-

Incubation: The infected cells are incubated for a defined period (e.g., 48-72 hours) at 37°C in the continued presence of the compound.

-

Virus Titration: At the end of the incubation period, the supernatant from the apical side is collected. The amount of infectious virus particles is quantified by performing a 50% Tissue Culture Infectious Dose (TCID50) assay or plaque assay on Madin-Darby Canine Kidney (MDCK) cells.

-

Data Analysis: The virus titers from treated cells are compared to those from untreated (vehicle control) cells. The EC90 is calculated as the concentration of enisamium that causes a 90% (1-log10) reduction in the virus yield.

4.2 Protocol: In Vitro Influenza RNA Polymerase Activity Assay

This cell-free assay directly measures the inhibitory effect of enisamium and its metabolites on the enzymatic activity of the viral polymerase.

-

Polymerase Expression and Purification: The three subunits of the influenza A virus RNA polymerase (PA, PB1, and PB2) are co-expressed in human embryonic kidney (HEK) 293T cells. One subunit is typically engineered with a tag (e.g., Protein A tag) to facilitate purification.

-

Purification: The heterotrimeric polymerase complex is purified from cell lysates using affinity chromatography (e.g., IgG Sepharose chromatography).

-

RNA Synthesis Reaction: The purified polymerase is incubated in a reaction buffer containing:

-

A model viral RNA (vRNA) template (e.g., a short 14-nucleotide vRNA).

-

Ribonucleoside triphosphates (rNTPs), including one radiolabeled rNTP (e.g., [α-32P]GTP) for detection.

-

A primer (e.g., ApG) to initiate transcription.

-

Varying concentrations of the test compound (enisamium or VR17-04).

-

-

Incubation: The reaction is incubated at 30°C for a specified time (e.g., 60 minutes) to allow for RNA synthesis.

-

Analysis: The reaction is stopped, and the resulting RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: The gel is exposed to a phosphor screen, and the radiolabeled RNA products are visualized and quantified. The intensity of the product bands in the presence of the inhibitor is compared to the control (no inhibitor) to determine the IC50 value.

Caption: Experimental workflow for assessing the antiviral activity of enisamium.

4.3 Protocol: Cytotoxicity Assay

This assay is performed in parallel with antiviral experiments to determine the concentration at which the compound becomes toxic to the host cells, allowing for the calculation of the selectivity index.

-

Cell Culture: Uninfected dNHBE cells are cultured under the same conditions as in the antiviral assay.

-

Compound Incubation: Cells are incubated with the same range of enisamium concentrations for the same duration as the virus-infected cells.

-

Viability Assessment: Cell viability is measured using a standard colorimetric assay, such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide). These assays measure the metabolic activity of living cells.

-

Data Analysis: The absorbance values are compared to untreated control cells (100% viability). The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50%.

Conclusion

Enisamium iodide demonstrates significant antiviral activity against a broad range of influenza A and B viruses, including strains with pandemic potential and those resistant to other antivirals. Its mechanism of action, the inhibition of the viral RNA polymerase via its more potent metabolite VR17-04, presents a distinct target compared to neuraminidase inhibitors. The quantitative data derived from robust in vitro models, such as differentiated primary human bronchial epithelial cells, provide a strong preclinical basis supporting its clinical efficacy. The detailed protocols provided herein offer a framework for researchers to further investigate the therapeutic potential and specific molecular interactions of enisamium and its metabolites in the context of influenza virus research and drug development.

In Vitro Antiviral Activity of Enisamium Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enisamium iodide, an isonicotinic acid derivative, has demonstrated broad-spectrum antiviral activity in numerous in vitro studies. Marketed as Amizon® in several countries for the treatment of influenza and other acute respiratory viral infections, its mechanism of action is primarily attributed to the inhibition of viral RNA polymerase.[1][2] This technical guide provides a comprehensive overview of the in vitro antiviral properties of enisamium iodide and its active metabolite, VR17-04, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative Antiviral Activity

The in vitro efficacy of enisamium iodide and its hydroxylated metabolite, VR17-04, has been evaluated against a range of respiratory viruses. The following tables summarize the key quantitative data from these studies, including the half-maximal inhibitory concentration (IC50), the 90% effective concentration (EC90), and the 50% cytotoxic concentration (CC50).

Table 1: In Vitro Antiviral Activity of Enisamium Iodide Against Influenza Viruses

| Virus Strain | Cell Line | Assay Type | Parameter | Value (µM) | Reference |

| Influenza A/Brisbane/59/2007 (H1N1) | dNHBE | Virus Yield Reduction | EC90 | 157-439 | [3] |

| 2009 pandemic H1N1 | dNHBE | Virus Yield Reduction | EC90 | 157-439 | [3] |

| Seasonal H3N2 | dNHBE | Virus Yield Reduction | EC90 | 157-439 | [3] |

| Zoonotic H5N1 | dNHBE | Virus Yield Reduction | EC90 | 157-439 | [3] |

| Zoonotic H7N9 | dNHBE | Virus Yield Reduction | EC90 | 157-439 | [3] |

| Oseltamivir-resistant H1N1 (H275Y) | dNHBE | Virus Yield Reduction | EC90 | 157-439 | [3] |

| Influenza B virus | dNHBE | Virus Yield Reduction | EC90 | 157-439 | [3] |

| Influenza A/WSN/1933 (H1N1) | A549 | Plaque Assay | IC50 | 322 | [4] |

dNHBE: differentiated Normal Human Bronchial Epithelial cells

Table 2: In Vitro Activity of Enisamium and its Metabolite VR17-04 Against Viral RNA Polymerases

| Compound | Virus | Assay System | Parameter | Value (mM) | Reference |

| Enisamium (FAV00A) | Influenza A Virus | Purified FluPol | IC50 | 46.3 | [5] |

| VR17-04 | Influenza A Virus | Purified FluPol | IC50 | 0.84 | [5] |

| Enisamium (FAV00A) | SARS-CoV-2 | nsp7/8/12 complex | IC50 | 40.7 | [5] |

| VR17-04 | SARS-CoV-2 | nsp7/8/12 complex | IC50 | 2-3 | [5] |

| Enisamium | SARS-CoV-2 | nsp12/7/8 complex | IC50 | 26.3 | [6] |

| VR17-04 | SARS-CoV-2 | nsp12/7/8 complex | IC50 | 0.98 | [6] |

Table 3: In Vitro Antiviral Activity of Enisamium Against Coronaviruses

| Virus Strain | Cell Line | Parameter | Value | Reference |

| SARS-CoV-2 | Caco-2 | IC50 (chloride salt) | 1.2 mM (~300 µg/mL) | [7] |

| HCoV NL63 | NHBE | IC50 | ~60 µg/mL | [7] |

| SARS-CoV-2 | NHBE | IC50 | 250 µg/mL | [6] |

Table 4: In Vitro Antiviral Activity of Enisamium Iodide Against Other Respiratory Viruses

| Virus | Cell Line | Effect | Reference |

| Human Parainfluenza Virus | A549 | Activity decreased by 2.3 orders of magnitude | [8][9] |

| Adenovirus type 5 | A549 | Reproduction decreased by an order of magnitude or more | [8][9] |

| Adenovirus type 6 | A549 | Reproduction decreased by an order of magnitude or more | [8][9] |

| Coxsackie B3 virus | A549 | Reproduction decreased by an order of magnitude or more | [8][9] |

| Coxsackie B4 virus | A549 | Reproduction decreased by an order of magnitude or more | [8][9] |

Mechanism of Action: Inhibition of Viral RNA Polymerase

In vitro studies have elucidated that enisamium iodide acts as a direct inhibitor of the RNA-dependent RNA polymerase (RdRp) of both influenza viruses and coronaviruses.[5][7] The parent compound, enisamium, exhibits weak inhibitory activity. However, it is metabolized in human lung cells to a hydroxylated form, VR17-04, which is a significantly more potent inhibitor.[5][10]

The proposed mechanism involves the binding of VR17-04 to the viral RNA polymerase, which hinders its ability to synthesize viral RNA, a critical step in the viral replication cycle.[1] For SARS-CoV-2, molecular dynamics simulations suggest that VR17-04 may prevent the incorporation of GTP and UTP into the nascent RNA chain.[7]

Caption: Metabolic activation and mechanism of action of enisamium iodide.

Experimental Protocols

Virus Yield Reduction Assay

This assay is a fundamental method for determining the antiviral efficacy of a compound by measuring the reduction in the production of infectious virus particles.

Protocol Outline:

-

Cell Culture: Differentiated normal human bronchial epithelial (dNHBE) cells are cultured to form a polarized epithelium.

-

Infection: The apical surface of the cell cultures is infected with the desired influenza virus strain at a specific multiplicity of infection (MOI).

-

Compound Treatment: Following virus adsorption, the inoculum is removed, and the cells are washed. Medium containing various concentrations of enisamium iodide is then added to the apical and basolateral compartments.

-

Incubation: The infected and treated cells are incubated for a defined period (e.g., 24-48 hours) at 37°C in a 5% CO2 atmosphere.

-

Virus Titration: At the end of the incubation period, the supernatant from the apical side is collected. The amount of infectious virus in the supernatant is quantified using a TCID50 (50% tissue culture infective dose) assay on Madin-Darby canine kidney (MDCK) cells.

-

Data Analysis: The EC90 is calculated as the concentration of the compound that reduces the virus titer by 90% compared to the untreated virus control.

Caption: Workflow for the virus yield reduction assay.

In Vitro RNA Polymerase Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the viral RNA polymerase.

Protocol Outline for Influenza Virus RNA Polymerase (FluPol):

-

Protein Expression and Purification: The heterotrimeric influenza A virus RNA polymerase (FluPol) complex is expressed in HEK 293T cells and purified using affinity chromatography (e.g., protein A-tagged).[5]

-

Assay Reaction: The purified FluPol is incubated with a model viral RNA (vRNA) template (e.g., a 14-nucleotide vRNA).[5]

-

Compound Addition: Varying concentrations of enisamium or VR17-04 are added to the reaction mixture.

-

RNA Synthesis: The RNA synthesis reaction is initiated by the addition of ribonucleoside triphosphates (rNTPs), including a radiolabeled rNTP (e.g., [α-32P]GTP).

-

Product Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: The amount of synthesized RNA is quantified by phosphorimaging.

-

Data Analysis: The IC50 value is determined by plotting the percentage of polymerase activity against the compound concentration.

Protocol Outline for SARS-CoV-2 RNA Polymerase (nsp12/7/8):

-

Protein Expression and Purification: The SARS-CoV-2 nsp12 (RdRp), nsp7, and nsp8 (processivity factors) are expressed and purified.[5]

-

Complex Formation: The nsp7, nsp8, and nsp12 proteins are mixed to form the nsp7/8/12 complex.[5]

-

Assay Reaction: The nsp7/8/12 complex is incubated with an RNA template-primer.[5]

-

Compound Addition: Different concentrations of enisamium or VR17-04 are included in the reaction.

-

RNA Synthesis: The reaction is started by the addition of rNTPs, one of which is radiolabeled.

-

Product Analysis and Quantification: Similar to the FluPol assay, the RNA products are separated by PAGE and quantified.

-

Data Analysis: The IC50 value is calculated based on the dose-response curve.

Caption: Workflow for the in vitro RNA polymerase assay.

SARS-CoV-2 Mini-Genome Assay

This cell-based assay assesses the activity of the viral RNA polymerase complex in a cellular context.[7]

Protocol Outline:

-

Cell Transfection: Cells are co-transfected with plasmids expressing the minimal viral RNA polymerase complex (nsp12/7/8) and a plasmid containing a subgenomic mRNA encoding a reporter gene (e.g., nanoluciferase).

-

Compound Treatment: The transfected cells are treated with different concentrations of enisamium.

-

Incubation: Cells are incubated to allow for the expression of the viral proteins and the replication and transcription of the mini-genome.

-

Reporter Gene Assay: The expression of the reporter gene is measured (e.g., by luminescence).

-

Data Analysis: The inhibition of the mini-genome signal is correlated with the concentration of the compound to determine its inhibitory effect on the polymerase complex activity in a cellular environment.[7]

Concluding Remarks

The in vitro data strongly support the antiviral activity of enisamium iodide against a variety of respiratory viruses, with a well-defined mechanism of action centered on the inhibition of viral RNA polymerase by its active metabolite, VR17-04. The provided experimental protocols offer a foundation for further research and development of this compound as a broad-spectrum antiviral agent. The quantitative data presented in this guide can serve as a valuable resource for comparative analysis and the design of future preclinical and clinical studies.

References

- 1. What is the mechanism of Enisamium iodide? [synapse.patsnap.com]

- 2. What is Enisamium iodide used for? [synapse.patsnap.com]

- 3. Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enisamium Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Anti-viral activity of enisamium iodide against viruses of influenza and ARVI's on different cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-viral activity of enisamium iodide against viruses of influenza and ARVI’s on different cell lines - Zarubaev - Terapevticheskii arkhiv [ter-arkhiv.ru]

- 10. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Amizon (Enisamium Iodide): A Comprehensive Review of Clinical Studies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Amizon® (enisamium iodide) is an antiviral drug licensed for the treatment and prevention of influenza and other acute respiratory viral infections (ARVI) in several countries.[1][2] It is an isonicotinic acid derivative that has demonstrated a direct-acting antiviral effect by inhibiting the RNA polymerase of various respiratory viruses.[1][3] This technical guide provides a comprehensive review of the available clinical studies on this compound, with a focus on its efficacy, safety, pharmacokinetics, and mechanism of action. The information is intended for researchers, scientists, and drug development professionals interested in the clinical profile of this antiviral agent.

Efficacy in Acute Respiratory Viral Infections (ARVI) and Influenza

Clinical trials have investigated the efficacy of this compound in treating ARVI, including influenza. A key randomized, single-blind, placebo-controlled study (NCT04682444) evaluated the clinical efficacy and safety of this compound in adults with ARVI.[4][5][6] The results from this and other studies indicate that enisamium iodide treatment leads to faster patient recovery and reduced virus shedding compared to placebo.[7]

One study demonstrated a significant reduction in influenza virus shedding by day 3 of treatment, with 71.2% of patients in the enisamium group testing negative compared to 25.0% in the placebo group (P < 0.0001).[8] By day 14, 93.9% of patients in the enisamium group had recovered, versus 32.5% in the placebo group (P < 0.0001).[8] Furthermore, a more pronounced reduction in disease symptoms was observed in the this compound-treated group.[7][8] The treatment was also associated with a reduction in the duration of fever, catarrhal and constitutional symptoms, and the need for concomitant medications like expectorants and vasoconstrictors.[3]

| Efficacy Endpoint | This compound Group | Placebo Group | P-value | Citation |

| Virus Shedding (Day 3) | 71.2% tested negative | 25.0% tested negative | < 0.0001 | [8] |

| Patient Recovery (Day 14) | 93.9% recovered | 32.5% recovered | < 0.0001 | [8] |

| Symptom Score Reduction | From 9.6 ± 0.7 to 4.6 ± 0.9 | From 9.7 ± 1.1 to 5.6 ± 1.1 | < 0.0001 | [8] |

| Reduction in Fever Duration | 1.1 days shorter | - | Not specified | [3] |

Efficacy in COVID-19

The antiviral activity of enisamium iodide against SARS-CoV-2 prompted clinical investigations for its use in treating COVID-19.[3][9] A multicenter, double-blind, randomized, placebo-controlled trial (NCT04682873) was conducted to assess the efficacy and safety of this compound® Max in hospitalized patients with moderate COVID-19.[10][11][12] This study, involving 592 patients in Ukraine, demonstrated that this compound® Max therapy significantly accelerated the time to clinical improvement by 2 points on a modified World Health Organization scale compared to placebo (p=0.00945).[12] The study also suggested that early administration of the drug could prevent the deterioration of the patient's condition and accelerate recovery, particularly in reducing cough and being more effective in patients over 50 years of age.[12]

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated.[3] In a study on patients with viral respiratory infections, 11 adverse events (AEs) were reported.[7] Four of these were in the enisamium-treated group (6.7% of patients) and included bitter taste in the mouth, heartburn, and a burning sensation in the throat.[7] These gastrointestinal side effects are mentioned in the product information for this compound.[7] The other seven AEs in the treated group were of mild intensity and resolved without additional therapy.[7]

Pharmacokinetics and Metabolism

Pharmacokinetic studies have provided insights into the absorption, distribution, and metabolism of enisamium iodide. Following oral administration, the peak plasma concentration is reached between 1.6 and 2.4 hours.[3] While the absolute bioavailability in humans has not been detailed, preclinical studies in rats have shown that enisamium is highly enriched in the trachea.[7]

A significant finding from a phase I clinical trial was the identification of a hydroxylated metabolite, VR17-04.[7] This metabolite has been shown to be a more potent inhibitor of the influenza virus RNA polymerase than the parent compound, enisamium.[8] This suggests that enisamium may act as a prodrug that is metabolized to its active form in the body.[7] In vitro studies have classified enisamium iodide as a Biopharmaceutics Classification System (BCS) class III drug, characterized by high solubility and low permeability.[13]

Mechanism of Action

The antiviral effect of this compound is attributed to the direct inhibition of viral RNA polymerase.[1][3] This mechanism has been demonstrated for influenza A and B viruses, as well as for SARS-CoV-2.[1][9] The inhibition of this key viral enzyme disrupts the replication of the virus.[1] As mentioned, the hydroxylated metabolite VR17-04 appears to be the primary mediator of this inhibitory activity against the influenza virus RNA polymerase.[7][8]

Caption: Proposed mechanism of action for this compound (enisamium iodide).

Experimental Protocols

ARVI/Influenza Clinical Trial (NCT04682444)

-

Study Design: A randomized, single-blind, placebo-controlled, 2-parallel groups study.[4][6]

-

Participants: Adult patients (18-60 years) with symptoms of ARVI, including influenza, enrolled on the first day of symptom onset.[4][5] Exclusion criteria included age outside the specified range, allergic reactions, intolerance to NSAIDs or iodine-containing drugs, and certain pre-existing medical conditions.[6]

-

Intervention:

-

Assessments: Study visits occurred on Day 0, Day 3, Day 7, and Day 14.[4][6] Efficacy was assessed based on subjective reporting of ARVI and influenza symptoms using a 4-point Likert scale, vital signs, and laboratory tests including blood and urine analysis, biochemical analysis, and immune status (interferon-alpha and -gamma, and immunoglobulins IgA, IgM, IgG).[5]

Caption: Workflow of the ARVI/Influenza clinical trial (NCT04682444).

COVID-19 Clinical Trial (NCT04682873)

-

Study Design: A prospective, multi-center, double-blind, randomized, placebo-controlled trial.[10][11]

-

Participants: Hospitalized adult female and male patients with RT-PCR confirmed moderate COVID-19 infection.[10][11]

-

Intervention:

-

Assessments: Patient observation and follow-up for 29 days.[10] Efficacy was evaluated by the time to clinical recovery, defined as an increase of at least two points on a severity rating scale from randomization, and the sum of the severity rating from Day 2 to Day 15.[10][11] Safety and tolerability were assessed based on adverse events and laboratory tests.[11]

Caption: Workflow of the COVID-19 clinical trial (NCT04682873).

Conclusion

The available clinical data suggest that this compound (enisamium iodide) is an effective and well-tolerated antiviral agent for the treatment of acute respiratory viral infections, including influenza. Its mechanism of action, involving the inhibition of viral RNA polymerase by its active metabolite, provides a clear rationale for its antiviral activity. Furthermore, preliminary evidence from a large, randomized controlled trial indicates potential efficacy in the treatment of moderate COVID-19. For drug development professionals, this compound represents a direct-acting antiviral with a favorable safety profile and a demonstrated clinical benefit in treating common and emerging respiratory viral diseases. Further research, particularly on its bioavailability and the clinical pharmacology of its active metabolite, will be valuable in further elucidating its therapeutic potential.

References

- 1. This compound® was upgraded again | Farmak [farmak.ua]

- 2. Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longhaulwiki.com [longhaulwiki.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Efficacy and Safety of Enisamium Iodide for the Treatment of Acute Respiratory Viral Infections, Including Influenza. [ctv.veeva.com]

- 7. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Clinical Study to Assess the Efficacy and Safety of this compound® Max in the Treatment of Moderate Covid-19, Caused by the SARS-CoV-2 Virus | Clinical Research Trial Listing [centerwatch.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. umj.com.ua [umj.com.ua]

- 13. In Vitro Bioavailability Study of an Antiviral Compound Enisamium Iodide - PMC [pmc.ncbi.nlm.nih.gov]

Amizon® (Enisamium Iodide): A Technical Guide to its Safety, Toxicity, and Side Effect Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amizon® (enisamium iodide) is an antiviral agent approved in several countries for the treatment and prevention of influenza and other acute respiratory viral infections. Its mechanism of action involves the inhibition of viral RNA polymerase, a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the available preclinical and clinical data on the safety, toxicity, and side effect profile of enisamium iodide. While extensive studies have been conducted, specific quantitative toxicity values such as LD50 and NOAEL are not publicly available in the reviewed literature. However, existing data from preclinical and clinical studies suggest a generally favorable safety profile.

Mechanism of Action

Enisamium iodide is a prodrug that is metabolized to its active form, VR17-04. This active metabolite directly inhibits the RNA-dependent RNA polymerase (RdRp) of various RNA viruses, including influenza A and B viruses and coronaviruses like SARS-CoV-2.[1][2][3] By binding to the viral RdRp, VR17-04 blocks the synthesis of new viral RNA, thereby preventing viral replication and propagation.[1][2]

Caption: Mechanism of action of this compound® (enisamium iodide).

Preclinical Safety and Toxicity

A comprehensive non-clinical program for enisamium iodide has been conducted, encompassing a full range of pharmacological, pharmacokinetic, and toxicological studies.[3]

Acute, Subchronic, and Chronic Toxicity

Specific quantitative data from acute, subchronic, and chronic toxicity studies, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not available in the public domain.

Genotoxicity and Mutagenicity

Toxicology studies have demonstrated a lack of genotoxic potential for enisamium iodide. Key findings include:

-

Ames Test: No mutagenic effects were observed.

-

Clastogenicity: No clastogenic activity was detected in human peripheral lymphocytes, with or without metabolic activation.

-

Chromosome Aberration: No effect on the incidence of chromosome aberrations was noted at any tested concentration.

-

In vivo Micronucleus Test: No clinical signs of toxicity or cytotoxicity in the bone marrow or an increase in micronuclei were observed in Wistar rats at any dose.

Carcinogenicity

Information regarding long-term carcinogenicity studies was not found in the reviewed literature.

Reproductive and Developmental Toxicity

Detailed protocols and results from reproductive and developmental toxicity studies according to ICH S5 guidelines were not publicly available.[4][5][6][7][8][9] Clinical trial protocols have listed pregnancy and breastfeeding as exclusion criteria.[10][11]

Safety Pharmacology

Specific safety pharmacology studies assessing the effects on vital functions (e.g., cardiovascular, respiratory, and central nervous systems) were not detailed in the available literature.

Pharmacokinetics and Metabolism

Enisamium iodide is orally administered and is metabolized to its active hydroxylated metabolite, VR17-04.[12] Preliminary pharmacokinetic studies in rats indicate high enrichment of enisamium in the trachea.[12] Human pharmacokinetic studies have been conducted as part of phase I clinical trials to investigate the influence of food on its absorption.[12]

Drug-Drug Interactions

Concurrent use of enisamium iodide with medications metabolized by the liver's cytochrome P450 (CYP) enzyme system could potentially lead to drug-drug interactions.[13] However, specific studies detailing the effects of enisamium iodide or its active metabolite on CYP isoforms (inhibition or induction) were not found in the reviewed literature.

Clinical Safety and Side Effect Profile

Clinical trials have been conducted to evaluate the safety and efficacy of this compound® in the treatment of acute respiratory viral infections, including influenza and COVID-19.[10][14][15]

Clinical Trials Overview

| Trial Identifier | Phase | Indication | Dosage | Duration | Primary Outcome Measures |

| NCT04682444 | 3 | Acute Respiratory Viral Infections, including Influenza | 500 mg, three times daily | 7 days | Improvement in clinical symptoms, reduction in viral shedding[10][11][16] |

| NCT04682873 | 3 | Moderate COVID-19 | 500 mg, four times a day | 7 days | Time to clinical improvement on an eight-point severity rating scale[14][15] |

Adverse Events

The most commonly reported side effects are gastrointestinal disturbances.[13] In a clinical trial for respiratory viral infections, 11 adverse events (AEs) were reported in the enisamium-treated group (n=60).[12] Of these, 4 AEs in 4 patients (6.7%) were considered possibly related to the treatment and included:[12]

-

Bitter taste in the mouth (2 patients)

-

Heartburn (1 patient)

-

Burning sensation in the throat (1 patient)

The other 7 AEs were of mild intensity and resolved without additional therapy.[12] A phase 3 trial in patients with moderate COVID-19 concluded that enisamium is safe for use in this population.[15]

| Adverse Event | Frequency | Severity |

| Gastrointestinal | ||

| Bitter taste in mouth | Reported in 2/60 patients in one trial[12] | Mild[12] |

| Heartburn | Reported in 1/60 patients in one trial[12] | Mild[12] |

| Burning sensation in throat | Reported in 1/60 patients in one trial[12] | Mild[12] |

| Nausea, vomiting, diarrhea | Commonly reported[13] | Not specified |

| Neurological | ||

| Dizziness, headache | Possible[13] | Not specified |

| Dermatological | ||

| Allergic reactions (rash, itching) | Possible[13] | Not specified |

| Hepatic | ||

| Liver function alterations | Rare[13] | Not specified |

| Other | ||

| Hypersensitivity reactions | Rare[13] | Not specified |

Experimental Protocols and Workflows

In Vitro Influenza Virus RNA Polymerase Inhibition Assay

A common method to assess the inhibitory activity of compounds against influenza virus RNA polymerase is the in vitro transcription assay. A detailed protocol was not provided for this compound specifically, but a general workflow is as follows:

Caption: Generalized workflow for an in vitro viral RNA polymerase inhibition assay.

Preclinical Safety Assessment Workflow for Antiviral Drugs

The preclinical safety evaluation of an antiviral drug like enisamium iodide typically follows a structured workflow to identify potential hazards before human clinical trials.

Caption: Generalized workflow for preclinical safety assessment of an antiviral drug.

Conclusion

Based on the available data, this compound® (enisamium iodide) demonstrates a safety profile that is generally well-tolerated in the treatment of acute respiratory viral infections. The primary mechanism of action is the inhibition of viral RNA polymerase by its active metabolite, VR17-04. Preclinical studies have indicated a lack of genotoxic potential. The most frequently reported adverse events in clinical trials are mild gastrointestinal symptoms. However, a comprehensive understanding of its safety profile would be enhanced by the public availability of quantitative data from preclinical toxicology studies (LD50, NOAEL) and detailed results from reproductive and developmental toxicity, and carcinogenicity studies. Further investigation into its potential for drug-drug interactions via the cytochrome P450 system is also warranted.

References

- 1. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Farmak has completed study of mechanism of antiviral effect of enisamium iodide (this compound) against SARS-CoV-2 and obtained interim results of phase 3 clinical study in treatment of moderate-severity COVID-19 patients | Farmak [farmak.ua]

- 4. database.ich.org [database.ich.org]

- 5. database.ich.org [database.ich.org]

- 6. S5(R3) Detection of Reproductive and Developmental Toxicity for Human Pharmaceuticals | FDA [fda.gov]

- 7. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. The ICH S5(R2) guideline for the testing of medicinal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What is Enisamium iodide used for? [synapse.patsnap.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. mdpi.com [mdpi.com]

- 16. ichgcp.net [ichgcp.net]

Methodological & Application

Application Notes and Protocols for Amizon® (enisamium iodide) in In Vivo Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amizon® (enisamium iodide) is an antiviral agent that has demonstrated efficacy against a range of respiratory viruses, including influenza A and B viruses. Its mechanism of action involves the inhibition of viral RNA polymerase, a crucial enzyme for viral replication. These application notes provide detailed protocols for the dosage and administration of this compound® in common in vivo animal models, specifically mice and rats, to aid researchers in preclinical studies. The information compiled herein is based on available scientific literature and general guidelines for animal research.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for the administration of this compound® (enisamium iodide) in various animal models.

Table 1: Recommended Dosage of Enisamium Iodide in Animal Models

| Animal Model | Route of Administration | Dosage Range | Frequency | Therapeutic Area | Reference |

| Ferret | Oral | 200 mg/kg | Daily | Influenza | [1] |

| Rat (Wistar) | Not specified | Not specified in efficacy studies; No genotoxicity observed in toxicology studies. | Not specified | Toxicology | |

| Mouse | Oral (gavage) | See Protocol Below | Daily | General Antiviral Efficacy | General Protocol |

| Rat | Oral (gavage) | See Protocol Below | Daily | General Antiviral Efficacy | General Protocol |

Table 2: Maximum Recommended Administration Volumes for Rodents

| Animal Model | Oral (gavage) Volume | Intraperitoneal (IP) Injection Volume | Intravenous (IV) Injection Volume | Subcutaneous (SC) Injection Volume |

| Mouse | 10 mL/kg | 10 mL/kg | 5 mL/kg | 5 mL/kg |

| Rat | 10-20 mL/kg | 10 mL/kg | 5 mL/kg | 5-10 mL/kg |

Note: These are general guidelines. The exact volume may vary depending on the specific experimental protocol and institutional guidelines.

Experimental Protocols

Protocol 1: Oral Administration of this compound® in Mice and Rats (Oral Gavage)

This protocol details the preparation and administration of this compound® via oral gavage, a common method for precise oral dosing in rodents.

Materials:

-

This compound® (enisamium iodide) powder

-

Vehicle (e.g., Sterile Water for Injection, 0.5% methylcellulose, or a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline)

-

Sterile tubes for preparation

-

Vortex mixer

-

Animal balance

-

Appropriately sized oral gavage needles (18-20 gauge for mice, 16-18 gauge for rats, with a ball tip)

-

Syringes

Procedure:

-

Animal Preparation:

-

Acclimatize animals to the housing conditions for at least one week prior to the experiment.

-

Weigh each animal accurately on the day of dosing to calculate the precise volume of the formulation to be administered.

-

-

Formulation Preparation:

-

Calculate the total amount of this compound® and vehicle required for the entire study group.

-

If using a suspension (e.g., with 0.5% methylcellulose), weigh the required amount of this compound® powder and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to ensure a uniform suspension.

-

If using a solution, dissolve the this compound® powder in the chosen vehicle. Gentle warming and vortexing may be necessary to achieve complete dissolution. For vehicles containing DMSO, first dissolve the compound in DMSO and then add the other components.

-

Prepare the formulation fresh daily unless stability data indicates otherwise.

-

-

Administration:

-

Gently restrain the animal. For mice, this can be done by scruffing the neck to immobilize the head. For rats, appropriate manual restraint is required.

-

Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing injury.

-

Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and re-insert.

-

Slowly administer the calculated volume of the this compound® formulation.

-

Carefully withdraw the gavage needle.

-

Monitor the animal for a few minutes post-administration for any signs of distress, such as labored breathing.

-

Diagram: Experimental Workflow for Oral Gavage Administration

Caption: Workflow for oral gavage of this compound® in rodents.

Protocol 2: Intraperitoneal (IP) Administration of this compound® in Mice and Rats

This protocol is for the systemic administration of this compound® via intraperitoneal injection.

Materials:

-

This compound® (enisamium iodide) powder

-

Sterile, pyrogen-free vehicle (e.g., Sterile Saline, Phosphate-Buffered Saline (PBS))

-

Sterile tubes for preparation

-

Vortex mixer

-

Animal balance

-

Sterile syringes (1 mL or 3 mL)

-

Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)

Procedure:

-

Animal Preparation:

-

Follow the same acclimatization and weighing procedures as in Protocol 1.

-

-

Formulation Preparation:

-

Prepare a sterile solution of this compound® in the chosen vehicle. Ensure complete dissolution.

-

The final formulation must be sterile. This can be achieved by preparing it under aseptic conditions or by filtering the final solution through a 0.22 µm sterile filter if the compound is heat-labile.

-

-

Administration:

-

Properly restrain the animal, exposing the lower abdominal area. For mice and rats, this is typically done by securing the animal to expose the ventral side.

-

The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

-

Lift the skin and insert the needle at a 30-40 degree angle.

-

Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or any fluid is drawn, withdraw the needle and select a new injection site.

-

Slowly inject the calculated volume of the this compound® solution.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any adverse reactions.

-

Safety and Toxicology

Diagram: this compound® Mechanism of Action - Viral RNA Polymerase Inhibition

Caption: Inhibition of viral RNA polymerase by this compound®'s active metabolite.

Conclusion

These application notes provide a foundational guide for the in vivo administration of this compound® in rodent models. Researchers should adapt these protocols based on their specific experimental design, institutional animal care and use committee (IACUC) guidelines, and the results of preliminary dose-finding studies. Careful observation and documentation of animal welfare are paramount throughout any in vivo experiment.

References

Preparing Enisamium Iodide Solutions for Preclinical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enisamium iodide is an antiviral compound that has demonstrated broad-spectrum activity against various respiratory viruses, including influenza A and B viruses and SARS-CoV-2.[1][2] Its mechanism of action involves the inhibition of viral RNA polymerase, a key enzyme in viral replication.[3][4] Proper preparation of enisamium iodide solutions is critical for obtaining reliable and reproducible results in preclinical experiments. This document provides detailed application notes and protocols for the preparation of enisamium iodide solutions for in vitro and in vivo research, along with a summary of its physicochemical properties and a visualization of its mechanism of action.

Physicochemical Properties of Enisamium Iodide

Enisamium iodide (4-(benzylcarbamoyl)-1-methylpyridinium iodide) is a highly soluble compound, a characteristic that facilitates its use in various experimental settings.[5][6] Its solubility is pH-dependent and increases with temperature.[5]

Table 1: Solubility of Enisamium Iodide in Different Buffer Systems [5][7]

| Buffer pH | Temperature (°C) | Solubility (mg/mL) |

| 1.2 | 25 | ~60 |

| 1.2 | 37 | 130 - 150 |

| 4.5 | 25 | ~60 |

| 4.5 | 37 | 130 - 150 |

| 6.8 | 25 | ~60 |

| 6.8 | 37 | 130 - 150 |

| 7.5 | 25 | ~60 |

| 7.5 | 37 | 130 - 150 |

Experimental Protocols

Preparation of Stock Solutions

For most in vitro experiments, a concentrated stock solution of enisamium iodide is prepared, which is then diluted to the final working concentration in the appropriate cell culture medium or buffer.

Materials:

-

Enisamium iodide powder (CAS No: 201349-37-3)[8]

-

Sterile, nuclease-free microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Weighing: Accurately weigh the desired amount of enisamium iodide powder using a calibrated analytical balance in a sterile environment.

-

Solvent Addition: Add the appropriate volume of DMSO or sterile distilled water to the powder to achieve the desired stock concentration (e.g., 160 mM in sterile distilled water or a higher concentration in DMSO).[9][10]

-

Dissolution: Vortex the solution until the enisamium iodide is completely dissolved. Gentle warming may be applied if necessary, but temperature stability should be considered.

-

Sterilization (for aqueous solutions): If the stock solution is prepared in water, it should be filter-sterilized through a 0.22 µm syringe filter into a sterile container. This step is not necessary for DMSO-based stocks if sterile DMSO is used.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11] Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[11]

Note: Enisamium chloride, another salt form of the compound, can also be used and is prepared similarly.[12]

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the stock solution into the appropriate cell culture medium or assay buffer immediately before use.

Materials:

-

Enisamium iodide stock solution

-

Sterile serological pipettes and tubes

Protocol:

-

Thawing: Thaw a single aliquot of the enisamium iodide stock solution at room temperature.

-

Dilution Calculation: Calculate the volume of stock solution required to achieve the desired final concentration in the working solution.

-

Dilution: In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium. Mix gently by pipetting up and down.

-

Application to Cells: The freshly prepared working solution can then be added to the cells for the experiment. For example, cells can be pre-incubated with the enisamium iodide-containing medium for a specific period (e.g., 1-6 hours) before viral infection.[12][13]

Table 2: Exemplary Concentrations of Enisamium Iodide Used in In Vitro Assays

| Cell Line | Virus | Concentration Range | Reference |

| A549 | Influenza A/WSN/1933 (H1N1) | IC₅₀ of 322 µM | [9] |

| Caco-2 | SARS-CoV-2 | IC₅₀ of 1.2 mM (~300 µg/mL) | [12][14] |

| NHBE | HCoV-NL63 | IC₅₀ of ~60 µg/mL | [12] |

| MDCK | Influenza A/Brisbane/59/2007 (H1N1) | 100 µM | [10] |

Mechanism of Action and Signaling Pathway

Enisamium iodide exerts its antiviral effect by directly targeting and inhibiting the RNA-dependent RNA polymerase (RdRp) of various viruses.[3][4] This inhibition disrupts the synthesis of viral RNA, a critical step in the viral replication cycle.[4][10] Studies have also identified a hydroxylated metabolite of enisamium, VR17-04, which is a more potent inhibitor of viral RNA synthesis.[1][9]

Caption: Mechanism of action of enisamium iodide.

Experimental Workflow for Antiviral Activity Assay

The following diagram outlines a general workflow for assessing the antiviral activity of enisamium iodide in a cell-based assay.

Caption: General workflow for an in vitro antiviral assay.

Conclusion

The high solubility and well-characterized mechanism of action of enisamium iodide make it a valuable tool for antiviral research. Adherence to the detailed protocols for solution preparation outlined in this document will help ensure the generation of accurate and reproducible data in studies investigating its therapeutic potential. Researchers should always refer to the specific requirements of their experimental system and cell lines when determining the optimal concentrations and incubation times.

References

- 1. Enisamium is a small molecule inhibitor of the influenza A virus and SARS-CoV-2 RNA polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longhaulwiki.com [longhaulwiki.com]

- 3. What is Enisamium iodide used for? [synapse.patsnap.com]

- 4. What is the mechanism of Enisamium iodide? [synapse.patsnap.com]

- 5. In Vitro Bioavailability Study of an Antiviral Compound Enisamium Iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] In Vitro Bioavailability Study of an Antiviral Compound Enisamium Iodide | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Enisamium iodide | 201349-37-3 | FM152593 | Biosynth [biosynth.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Activity of enisamium, an isonicotinic acid derivative, against influenza viruses in differentiated normal human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Enisamium Inhibits SARS-CoV-2 RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enisamium Reduces Influenza Virus Shedding and Improves Patient Recovery by Inhibiting Viral RNA Polymerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enisamium is an inhibitor of the SARS-CoV-2 RNA polymerase and shows improvement of recovery in COVID-19 patients in an interim analysis of a clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Utilizing Amizon (Enisamium Iodide) in Viral Plaque Reduction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amizon (enisamium iodide) is an antiviral compound that has demonstrated efficacy against a range of respiratory viruses, including influenza A and B viruses and SARS-CoV-2.[1][2][3] Its mechanism of action involves the inhibition of the viral RNA polymerase, a critical enzyme for viral replication.[1][3][4] A metabolite of enisamium, VR17-04, has been identified as a more potent inhibitor of this enzyme.[1][5] The viral plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of compounds like this compound. This assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer. This document provides a detailed protocol for conducting a viral plaque reduction assay to assess the antiviral efficacy of this compound.

Mechanism of Action

This compound's primary antiviral activity stems from its ability to impede viral RNA synthesis. After administration, enisamium iodide is metabolized to a hydroxylated form, VR17-04.[5] This active metabolite targets the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the transcription and replication of the viral genome.[1][4][5] By inhibiting the RdRp, VR17-04 effectively halts the production of new viral RNA, thereby preventing the assembly of new virus particles and curbing the spread of the infection.[1][4]

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Viral Plaque Reduction Assay

This protocol is a general guideline and may require optimization depending on the specific virus strain and cell line used.

Materials:

-

Cell Lines: Madin-Darby Canine Kidney (MDCK) cells for influenza virus; Vero E6 or Caco-2 cells for SARS-CoV-2.

-

Viruses: Influenza A or B virus strains; SARS-CoV-2.

-

This compound (Enisamium Iodide): Prepare stock solutions in an appropriate solvent (e.g., DMSO or sterile water) and make serial dilutions in culture medium.

-

Culture Media: Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.

-

Overlay Medium: Culture medium containing a solidifying agent like agarose or Avicel to restrict virus spread.

-

Fixative: 10% formaldehyde or 4% paraformaldehyde in PBS.

-

Staining Solution: 0.1% to 1% crystal violet solution in 20% ethanol.

-

Phosphate-Buffered Saline (PBS)

-

Sterile multi-well plates (e.g., 6-well or 12-well)

Procedure:

-

Cell Seeding:

-

One day prior to the experiment, seed the appropriate host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

-

Drug Preparation and Pre-treatment:

-

On the day of the experiment, prepare serial dilutions of this compound in serum-free culture medium.

-

Remove the growth medium from the confluent cell monolayers and wash once with PBS.

-

Add the diluted this compound solutions to the respective wells. Include a "no-drug" control (vehicle only).

-

Incubate the plates for 1 to 6 hours at 37°C in a 5% CO2 incubator.

-

-

Virus Infection:

-

Prepare serial dilutions of the virus stock in serum-free culture medium.

-

After the pre-treatment incubation, remove the this compound-containing medium.

-

Infect the cells by adding the diluted virus to each well. The multiplicity of infection (MOI) should be optimized to produce a countable number of plaques (typically 50-100 plaques per well in the control).

-

Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.

-

-

Overlay Application:

-

After the virus adsorption period, remove the virus inoculum from the wells.

-

Gently add the overlay medium (containing the corresponding concentration of this compound) to each well.

-

Allow the overlay to solidify at room temperature before returning the plates to the incubator.

-

-

Incubation:

-